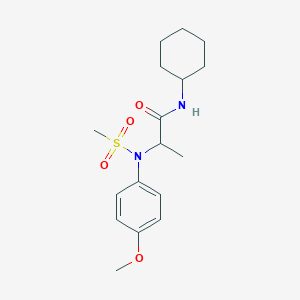
N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride, commonly known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP is used to investigate the physiological and biochemical effects of NMDA receptor blockade, and its mechanism of action has been extensively studied.
Scientific Research Applications
Anticonvulsant Activity
N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride derivatives have been researched for their potential as anticonvulsant agents. Kamiński et al. (2015) synthesized a series of compounds, including this chemical, as part of a study on new hybrid anticonvulsant agents. These compounds displayed broad spectra of activity across preclinical seizure models, suggesting their potential in treating seizures (Kamiński et al., 2015).
Inflammation Inhibition
Dassonville et al. (2008) described the synthesis of new N-pyridinyl(methyl)indolylpropanamides, including variants of N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride, as non-acidic NSAIDs. These compounds showed promising activity in inhibiting topical and systemic inflammation, with some compounds exhibiting higher activity than ibuprofen (Dassonville et al., 2008).
Neuroprotection and Alzheimer's Disease
González-Muñoz et al. (2011) reported on N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride derivatives as potential neuroprotective agents. These compounds showed efficacy in protecting neurons against damage caused by free radicals and were highlighted for their potential in treating Alzheimer's disease (González-Muñoz et al., 2011).
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics and metabolism of compounds similar to N-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)propanamide hydrochloride have been conducted to understand their behavior in biological systems. For instance, Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, providing insights into the ideal pharmacokinetic characteristics of such propanamide compounds in preclinical studies (Wu et al., 2006).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-pyrrolidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-10-5-6-12(9-13(10)15)16-14(18)11(2)17-7-3-4-8-17;/h5-6,9,11H,3-4,7-8H2,1-2H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZNCPRXZGTQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2CCCC2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-adamantanamine hydrochloride](/img/structure/B4064952.png)
![N-[4-(acetylamino)phenyl]-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4064956.png)
![1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B4064978.png)
![2-(4-methoxyphenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4064990.png)
![methyl 4-[({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4064994.png)
![ethyl [3-(2-mercapto-5-{[(4-methylphenyl)amino]carbonyl}-6-phenyl-3,4-dihydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4064995.png)
![2-[(2-chlorobenzyl)thio]-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065003.png)
![ethyl 4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B4065007.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4065010.png)
![N-[2-(dimethylamino)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4065018.png)
![2-({[(3,5-dimethyl-1-adamantyl)methyl]amino}methyl)phenol hydrochloride](/img/structure/B4065032.png)
![[2-(2-ethylphenyl)pyridin-4-yl]methanol](/img/structure/B4065038.png)
![benzyl 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065048.png)